
Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both azetidine and pyrrolidine rings, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone is not fully understood. it is known to interact with specific molecular targets and pathways, such as the activation of protein kinase C (PKC) and the subsequent activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Azetidine: Known for its pharmacophore subunit in various natural and synthetic products.
TD-0903: A compound that inhibits janus kinase and selectively targets the lungs.
Uniqueness
Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone is unique due to its combination of azetidine and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
azetidin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C8H14N2O2/c11-7-1-2-10(5-7)8(12)6-3-9-4-6/h6-7,9,11H,1-5H2 |
InChI Key |
FEVSTRHVYUAYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


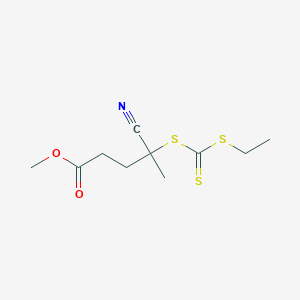
![N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide](/img/structure/B12985718.png)
![8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B12985728.png)
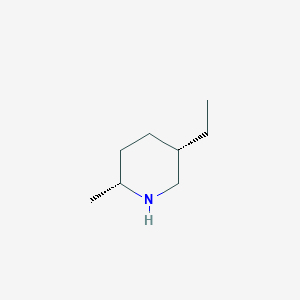
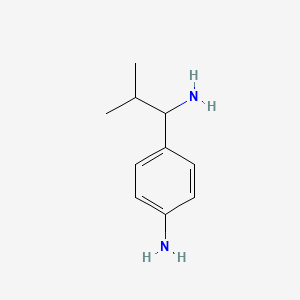
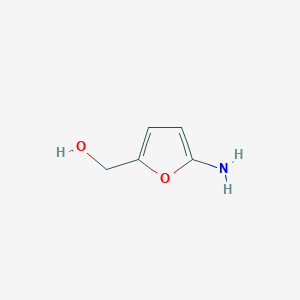
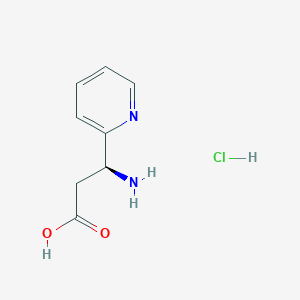
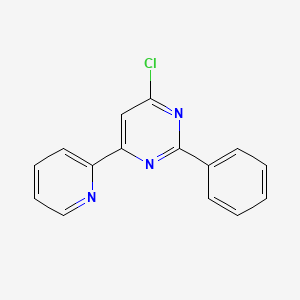
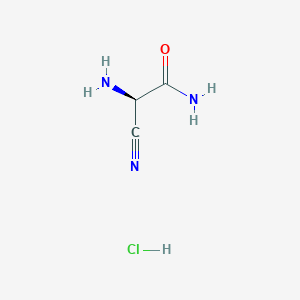

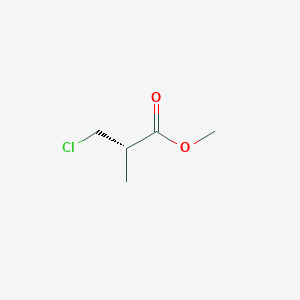


![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12985804.png)
